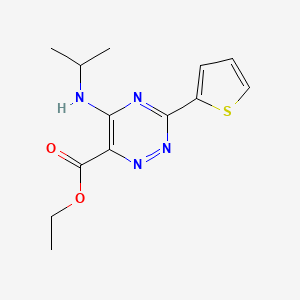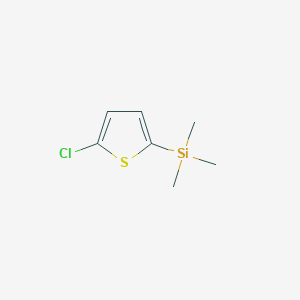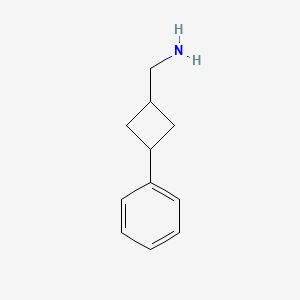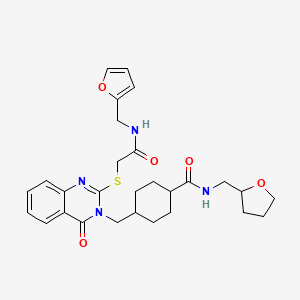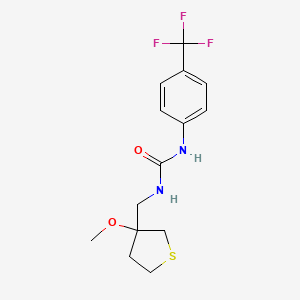
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenylisoxazole-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Characterization of Thiophene Derivatives
Heterocyclic Synthesis with Thiophene-2-Carboxamide : A study elaborated on synthesizing new antibiotic and antibacterial drugs by reacting thiophene-2-carboxamide derivatives. This research opens pathways to develop novel antimicrobial agents utilizing thiophene scaffolds (Ahmed, 2007).
Synthesis, Characterization, Antimicrobial Evaluation : Another study focused on the synthesis of thiophene-2-carboxamides derivatives, emphasizing their antimicrobial properties. The findings suggest potential applications in designing new antimicrobial compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Applications in Catalysis
- Effective Bimetallic Composite Catalysts : Research on using isoxazole derivatives as ligands for bimetallic catalysts demonstrated their efficacy in facilitating Suzuki reactions, a crucial type of chemical reaction for creating carbon-carbon bonds in water. This study showcases the role of such compounds in green chemistry and catalysis (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Antitumor and Antimicrobial Studies
Antitumor Activity of Pyrimidiopyrazole Derivatives : Investigation into the antitumor properties of synthesized compounds revealed significant efficacy against certain cancer cell lines, highlighting the therapeutic potential of novel pyrazole derivatives in cancer treatment (Fahim, Elshikh, & Darwish, 2019).
Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides : A study demonstrated that certain carboxamide derivatives possess antimycobacterial activity, suggesting their potential use in treating infections caused by Mycobacterium tuberculosis and related bacteria (Goněc et al., 2016).
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-10-11(2)23-17(13(10)9-18)19-16(21)14-8-15(22-20-14)12-6-4-3-5-7-12/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVKIQOZWYZZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenylisoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
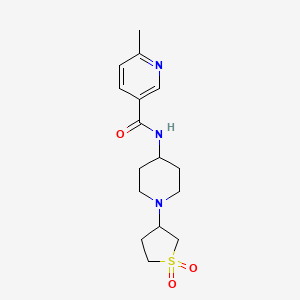
![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
